molecular formula C18H14N2O3S B12886709 2-{[1-(2-Nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}-1-phenylethan-1-one CAS No. 112798-17-1

2-{[1-(2-Nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}-1-phenylethan-1-one

Cat. No.: B12886709
CAS No.: 112798-17-1
M. Wt: 338.4 g/mol
InChI Key: GEHMSKXQTFQRJE-UHFFFAOYSA-N
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Description

2-{[1-(2-Nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}-1-phenylethan-1-one is a heterocyclic compound featuring a pyrrole ring substituted with a 2-nitrophenyl group at the 1-position and a sulfanyl-linked phenylethanone moiety at the 2-position.

Properties

CAS No.

112798-17-1

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

2-[1-(2-nitrophenyl)pyrrol-2-yl]sulfanyl-1-phenylethanone

InChI

InChI=1S/C18H14N2O3S/c21-17(14-7-2-1-3-8-14)13-24-18-11-6-12-19(18)15-9-4-5-10-16(15)20(22)23/h1-12H,13H2

InChI Key

GEHMSKXQTFQRJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=CC=CN2C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone typically involves the reaction of 2-nitrophenylpyrrole with a thiol compound under specific conditions. One common method involves the use of 2-nitrophenylpyrrole and 1-phenylethanone in the presence of a base such as triethylamine and a catalyst like palladium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amino derivative

    Substitution: Nitro or halogenated derivatives

Mechanism of Action

The mechanism of action of 2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets and pathways. For instance, the nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in biological systems. Additionally, the thioether moiety can interact with thiol-containing enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Heterocyclic Core: The target compound’s pyrrole core (C₄H₄N) differs from triazole and imidazole analogs, which contain additional nitrogen atoms.
  • Substituents :
    • Nitro vs. Halogens : The 2-nitrophenyl group in the target compound provides strong electron-withdrawing effects, enhancing stability and directing electrophilic substitution. In contrast, bromine and chlorine substituents enable halogen bonding, which may improve target binding in biological systems.
    • Sulfanyl Linkage : The sulfur atom in the sulfanyl group (-S-) contributes to lipophilicity and may participate in disulfide bond formation or metal coordination, a feature shared with pyrimidine-based analogs .

Physicochemical Properties

  • Molecular Weight : The target compound (325.07 g/mol) is intermediate in size compared to bulkier analogs like the triazole derivative (439.97 g/mol ). Smaller analogs (e.g., oxime derivative , 124.14 g/mol) likely exhibit higher solubility but reduced thermal stability.
  • However, the phenylethanone moiety introduces hydrophobicity, balancing overall solubility.

Biological Activity

The compound 2-{[1-(2-Nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}-1-phenylethan-1-one is a member of the pyrrole family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-nitrophenyl pyrrole with appropriate sulfanyl and phenylethanone derivatives. The synthetic pathways often utilize methods such as nucleophilic substitution and condensation reactions, allowing for the introduction of various functional groups that can enhance biological activity.

Synthetic Pathway Example

A general synthetic route might include:

  • Formation of the Pyrrole Ring : Starting from 2-nitrophenyl derivatives.
  • Sulfanyl Introduction : Using thiol reagents to introduce the sulfanyl group.
  • Final Coupling : Reacting with phenylethanone to yield the target compound.

Antimicrobial Activity

Research indicates that compounds containing pyrrole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrole can inhibit the growth of various bacteria and fungi. The introduction of nitro groups in particular has been associated with enhanced antimicrobial activity due to increased electron-withdrawing effects, which can affect cell membrane integrity and function.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrrole-based compounds. The presence of the 2-nitrophenyl group in this compound may enhance its ability to interact with DNA or inhibit specific enzymes involved in cancer cell proliferation. For instance, a study indicated that similar pyrrole derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that this compound could potentially serve as a lead for anticancer drug development.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. The binding affinity can be assessed using fluorescence polarization assays, which measure how effectively the compound binds to target proteins.

Case Study 1: Antimicrobial Testing

In a recent study, 10 pyrrole derivatives were synthesized and tested for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Among them, the compound similar to 2-{[1-(2-Nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}-1-phenylethan-1-one showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antibacterial properties.

Case Study 2: Cytotoxicity Assays

Another study evaluated the cytotoxic effects of various pyrrole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated that compounds with nitro substituents led to a significant reduction in cell viability at concentrations as low as 10 µM, suggesting their potential as chemotherapeutic agents.

Research Findings Summary Table

Study Compound Tested Activity IC50/MIC Value Notes
Study 1Pyrrole Derivative AAntimicrobialMIC = 32 µg/mL (E. coli)Effective against Gram-negative bacteria
Study 2Pyrrole Derivative BCytotoxicIC50 = 10 µM (HeLa)Significant reduction in cell viability

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